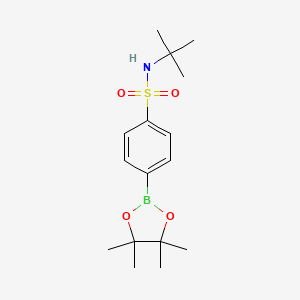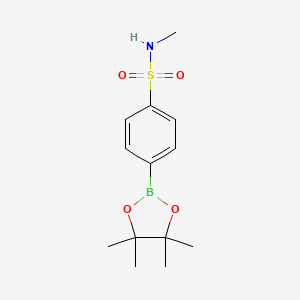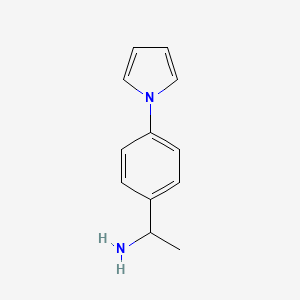
1-(4-(1H-吡咯-1-基)苯基)乙胺
描述
1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine is an organic compound that belongs to the class of aromatic amines It consists of a phenyl ring substituted with a pyrrole group at the para position and an ethanamine group
科学研究应用
1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers for electronic applications.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
Pyrrole derivatives have been known to interact with various targets such as dihydrofolate reductase, tyrosine kinase, cyclin-dependent kinases, and adenosine receptors .
Mode of Action
Pyrrole derivatives have been reported to exhibit cytotoxic activities through various mechanisms, such as inhibition of dihydrofolate reductase, tyrosine kinase, cyclin-dependent kinases, or acting as an adenosine receptor antagonist .
Biochemical Pathways
Pyrrole derivatives have been associated with a variety of biological activities, including antibacterial activity and antiproliferative activity in hl60 cells .
Pharmacokinetics
The compound has a molecular weight of 18625, a boiling point of 3067±250 ℃ at 760 mmHg, and a density of 11±01 g/cm^3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Pyrrole derivatives have been reported to exhibit various biological activities, including antibacterial and antiproliferative effects .
生化分析
Biochemical Properties
1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinase . These interactions are crucial as they can inhibit or activate these enzymes, leading to various biochemical effects. The compound’s interaction with these enzymes suggests its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Cellular Effects
1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the Ras farnesyltransferase enzyme, which is involved in the Ras signaling pathway . This inhibition can lead to the regression of tumors in animal models. Additionally, the compound has shown antiproliferative activity in HL60 cells, a type of human leukemia cell line .
Molecular Mechanism
The molecular mechanism of 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine involves its binding interactions with various biomolecules. It binds to the active sites of enzymes such as dihydrofolate reductase and tyrosine kinase, leading to their inhibition . This inhibition disrupts the normal cellular processes, resulting in the suppression of cell growth and proliferation. Furthermore, the compound can induce changes in gene expression, which can contribute to its anticancer effects .
Dosage Effects in Animal Models
The effects of 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects such as tumor regression and inhibition of cell proliferation . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and organ damage . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine can be synthesized through several methods. One common approach involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron and hydrochloric acid.
Formation of 4-Bromoaniline: Aniline is brominated to form 4-bromoaniline using bromine in the presence of a catalyst.
Pyrrole Formation: 4-Bromoaniline is reacted with pyrrole in the presence of a base such as potassium carbonate to form 1-(4-(1H-Pyrrol-1-yl)phenyl)amine.
Alkylation: The final step involves the alkylation of 1-(4-(1H-Pyrrol-1-yl)phenyl)amine with ethyl bromide to form 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine.
Industrial Production Methods
Industrial production of 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反应分析
Types of Reactions
1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrrole group.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, are commonly employed.
Major Products Formed
Oxidation: Quinones, N-oxides, and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated, alkylated, and acylated derivatives.
Coupling Reactions: Biaryl compounds and other coupled products.
相似化合物的比较
1-(4-(1H-Pyrrol-1-yl)phenyl)ethanamine can be compared with other similar compounds, such as:
1-(4-(1H-Pyrrol-1-yl)phenyl)methanamine: This compound has a methanamine group instead of an ethanamine group, which may affect its reactivity and biological activity.
1-(4-(1H-Indol-1-yl)phenyl)ethanamine: The indole group in this compound provides different electronic properties and potential biological activities.
1-(4-(1H-Pyrrol-1-yl)phenyl)propanamine: The propanamine group introduces additional carbon atoms, potentially altering the compound’s physical and chemical properties.
属性
IUPAC Name |
1-(4-pyrrol-1-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-10(13)11-4-6-12(7-5-11)14-8-2-3-9-14/h2-10H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLXFODTRVVPKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501252463 | |
| Record name | α-Methyl-4-(1H-pyrrol-1-yl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501252463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832738-08-6 | |
| Record name | α-Methyl-4-(1H-pyrrol-1-yl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832738-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Methyl-4-(1H-pyrrol-1-yl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501252463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



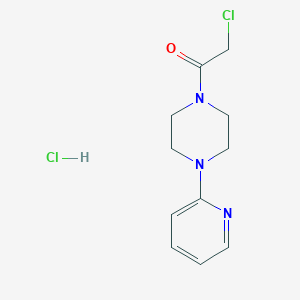

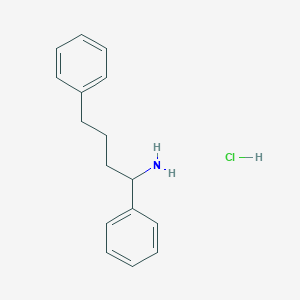

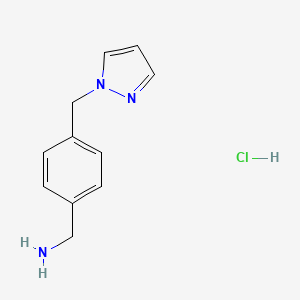
![7-Azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1285943.png)
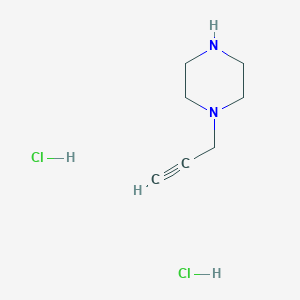
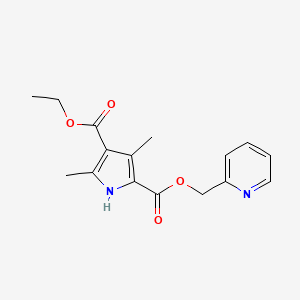
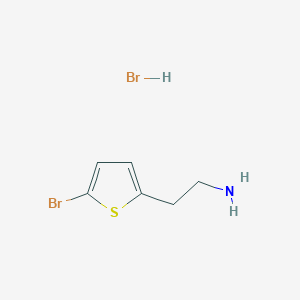

![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)
